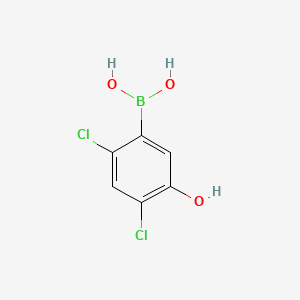

2,4-Dichloro-5-hydroxyphenylboronic acid

Description

Properties

IUPAC Name |

(2,4-dichloro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYVVHOORCAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681682 | |

| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-44-7 | |

| Record name | B-(2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-hydroxyphenylboronic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,4-dichloro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is designed for robustness and adaptability in a research setting, emphasizing the rationale behind procedural choices and providing a self-validating framework for researchers, scientists, and drug development professionals.

Strategic Overview: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 5-bromo-2,4-dichlorophenol. The core of this strategy involves the protection of the reactive phenolic hydroxyl group, followed by a metal-halogen exchange to facilitate borylation, and concluding with a selective deprotection to yield the target compound.

This approach is necessitated by the incompatibility of the acidic phenolic proton with the highly basic organometallic intermediates required for the introduction of the boronic acid moiety. A methoxy group is selected as the protecting group due to its ease of installation and subsequent cleavage under conditions that preserve the boronic acid functional group.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Foundational Chemistry: Key Transformations

Step 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the hydroxyl group of 5-bromo-2,4-dichlorophenol as a methyl ether. This is a crucial transformation as the acidic proton of the hydroxyl group would otherwise quench the organometallic intermediates formed in the subsequent borylation step. Methylation is a robust and high-yielding reaction, and the resulting methoxy group is stable to the conditions of metal-halogen exchange.

Step 2: Introduction of the Boronic Acid Moiety

With the hydroxyl group protected, the focus shifts to the conversion of the aryl bromide to a boronic acid. This is achieved through the formation of an organometallic intermediate followed by its reaction with a borate ester. Two primary methods are presented here: the Grignard reaction and the lithium-halogen exchange. Both pathways are effective, and the choice may depend on available reagents and laboratory preference.

-

Grignard Reagent Formation: This classic method involves the reaction of the aryl bromide with magnesium metal to form an organomagnesium halide (Grignard reagent). This species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate.

-

Lithium-Halogen Exchange: This is often a faster and cleaner method, particularly at low temperatures. An organolithium reagent, typically n-butyllithium, is used to abstract the bromine atom, generating a highly reactive aryllithium species which is then quenched with a borate ester. The rate of exchange generally follows the trend I > Br > Cl.[1]

Step 3: Deprotection to Yield the Final Product

The concluding step is the cleavage of the methyl ether to unveil the desired hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[2][3][4] The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise inert C-O bond.[5] Careful control of the reaction temperature and quenching procedure is essential for achieving high yields.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene

This protocol details the methylation of 5-bromo-2,4-dichlorophenol.

Reaction Scheme:

Caption: Methylation of 5-bromo-2,4-dichlorophenol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-Bromo-2,4-dichlorophenol | 241.90 | 10.0 g | 41.3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.56 g | 62.0 |

| Iodomethane (CH₃I) | 141.94 | 3.1 mL (7.0 g) | 49.6 |

| Acetone | 58.08 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,4-dichlorophenol (10.0 g, 41.3 mmol) and acetone (150 mL).

-

Stir the mixture to dissolve the phenol, then add potassium carbonate (8.56 g, 62.0 mmol).

-

To the stirred suspension, add iodomethane (3.1 mL, 49.6 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2,4-dichloro-5-methoxybenzene as a white solid.

Step 2 (Option A): Synthesis of 2,4-Dichloro-5-methoxyphenylboronic acid via Grignard Reagent

This protocol describes the formation of the boronic acid through a Grignard intermediate.

Reaction Scheme:

Caption: Borylation via Grignard reagent formation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2,4-dichloro-5-methoxybenzene | 255.92 | 5.0 g | 19.5 |

| Magnesium (Mg) turnings | 24.31 | 0.57 g | 23.4 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Trimethyl borate (B(OCH₃)₃) | 103.91 | 3.3 mL (2.9 g) | 29.3 |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Iodine (I₂) | 253.81 | 1 crystal | - |

Procedure:

-

Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Add magnesium turnings (0.57 g, 23.4 mmol) and a small crystal of iodine to the flask.

-

Add 10 mL of anhydrous THF to the flask.

-

Dissolve 1-bromo-2,4-dichloro-5-methoxybenzene (5.0 g, 19.5 mmol) in 40 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle heating may be required. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.[6]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until most of the magnesium has been consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trimethyl borate (3.3 mL, 29.3 mmol) dropwise via syringe, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methoxyphenylboronic acid. This is often used in the next step without further purification.

Step 2 (Option B): Synthesis of 2,4-Dichloro-5-methoxyphenylboronic acid via Lithium-Halogen Exchange

This protocol provides an alternative route to the boronic acid using an organolithium intermediate.

Reaction Scheme:

Caption: Borylation via lithium-halogen exchange.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Bromo-2,4-dichloro-5-methoxybenzene | 255.92 | 5.0 g | 19.5 |

| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 8.6 mL | 21.5 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 60 mL | - |

| Trimethyl borate (B(OCH₃)₃) | 103.91 | 3.3 mL (2.9 g) | 29.3 |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

To a flame-dried 100 mL three-necked round-bottom flask under an argon atmosphere, add 1-bromo-2,4-dichloro-5-methoxybenzene (5.0 g, 19.5 mmol) and anhydrous THF (60 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (2.5 M in hexanes, 8.6 mL, 21.5 mmol) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (3.3 mL, 29.3 mmol) dropwise via syringe, ensuring the temperature remains below -70 °C.

-

Continue stirring at -78 °C for 1 hour, then slowly warm the reaction to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methoxyphenylboronic acid.

Step 3: Synthesis of this compound

This protocol describes the final deprotection step.

Reaction Scheme:

Caption: Demethylation to the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 2) | Moles (mmol) |

| 2,4-Dichloro-5-methoxyphenylboronic acid | 220.88 | 4.31 g | 19.5 |

| Boron tribromide (BBr₃) (1.0 M in CH₂Cl₂) | 250.52 | 23.4 mL | 23.4 |

| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | 80 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add crude 2,4-dichloro-5-methoxyphenylboronic acid (4.31 g, 19.5 mmol) and anhydrous dichloromethane (80 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add boron tribromide (1.0 M in CH₂Cl₂, 23.4 mL, 23.4 mmol) dropwise via syringe over 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and quench by the very slow and careful dropwise addition of water. An exothermic reaction with the evolution of HBr gas will occur. Ensure adequate ventilation in a fume hood.

-

Once the quenching is complete, add more water and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford this compound as a solid.

References

-

O-Demethylation. Chem-Station Int. Ed. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria. PubMed. [Link]

-

A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

-

The Grignard Reaction. University of Missouri–St. Louis. [Link]

-

demethylation of aryl methyl ethers by. Tetrahedron. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. [Link]

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-hydroxyphenylboronic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-Dichloro-5-hydroxyphenylboronic acid (CAS RN: 1256346-44-7). Boronic acids are a pivotal class of compounds in modern organic synthesis and medicinal chemistry, serving as key building blocks in cross-coupling reactions and as pharmacophores in drug discovery. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the structural and electronic characteristics, solubility, acidity, and spectral properties of this specific halogenated and hydroxylated phenylboronic acid derivative. Furthermore, this guide outlines detailed protocols for its synthesis, purification, and analytical characterization, providing a solid foundation for its application in research and development. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to ensure technical accuracy and practical utility.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have garnered significant attention in the scientific community due to their versatile reactivity and unique chemical properties. Their ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials. The boronic acid moiety, being a mild Lewis acid, can reversibly form covalent bonds with diols, a property that is exploited in the design of sensors and drug delivery systems.

This compound is a structurally complex derivative featuring both electron-withdrawing chloro substituents and an electron-donating hydroxyl group on the phenyl ring. This unique substitution pattern is anticipated to significantly influence its reactivity, acidity, and potential biological activity, making it a compound of considerable interest for further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of two chlorine atoms, a hydroxyl group, and a boronic acid functional group on the aromatic ring gives rise to a distinct set of properties.

| Property | Value | Source/Method |

| CAS Number | 1256346-44-7 | Chemical Abstracts Service |

| Molecular Formula | C₆H₅BCl₂O₃ | |

| Molecular Weight | 206.82 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Melting Point | >230 °C (decomposes) | Estimated based on similar compounds[2] |

| Boiling Point | Not applicable (decomposes) | |

| pKa | ~7.5 - 8.0 | Estimated |

Acidity (pKa)

The pKa of a boronic acid is a critical parameter that governs its reactivity and its interaction with biological systems. For phenylboronic acid, the pKa is approximately 8.8. The introduction of electron-withdrawing groups, such as chlorine, is known to decrease the pKa, making the boronic acid more acidic. Conversely, electron-donating groups like the hydroxyl group tend to increase the pKa.

In the case of this compound, the two electron-withdrawing chlorine atoms are expected to have a more pronounced effect than the single electron-donating hydroxyl group, resulting in a lower pKa compared to the parent phenylboronic acid. A reasonable estimate for the pKa of this compound would be in the range of 7.5 to 8.0. This increased acidity can be advantageous in certain applications where a more Lewis acidic boronic acid is required. The determination of the precise pKa value would necessitate experimental measurement via potentiometric or spectrophotometric titration.

Solubility Profile

The solubility of a compound is a crucial factor in its handling, reactivity, and bioavailability. Boronic acids, in general, exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. The presence of the hydroxyl and boronic acid groups in this compound enhances its polarity, suggesting good solubility in polar solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar groups promote solubility, but the dichlorinated phenyl ring is hydrophobic. Solubility is likely pH-dependent. |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the hydroxyl and boronic acid groups. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors.[1][3][4] |

| Tetrahydrofuran (THF) | Soluble | A polar ether that is a common solvent for reactions involving boronic acids. |

| Dichloromethane (DCM) | Moderately soluble | The chloro substituents increase compatibility with chlorinated solvents. |

| Hexanes, Toluene | Poorly soluble | Nonpolar solvents are unlikely to effectively solvate the polar functional groups.[1][3][4] |

It is important to note that boronic acids can undergo dehydration to form cyclic boroxines, which may have different solubility profiles.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence starting from a readily available precursor. A plausible and efficient synthetic route involves the ortho-lithiation of a protected dichlorophenol followed by borylation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-Dichloro-2-methoxy-4-iodobenzene

-

To a solution of 2,4-dichloro-5-methoxyaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add sodium nitrite (1.1 eq) at 0 °C.

-

Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature at 0 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 1,5-dichloro-2-methoxy-4-iodobenzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 eq) dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Analytical Workflow

Caption: Workflow for the analytical characterization of the final product.

Predicted Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group will likely appear more upfield than the proton ortho to the boronic acid group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

Boronic Acid Protons: A broad singlet, also with a variable chemical shift.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the boron atom will be broad due to quadrupolar relaxation. The carbons attached to chlorine and oxygen will show characteristic downfield shifts.

-

C-B: The signal for the carbon atom bonded to boron may be difficult to observe due to quadrupolar broadening.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and boronic acid O-H stretching vibrations.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong band around 1350 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

4.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (206.82 g/mol ). The isotopic pattern of the two chlorine atoms will be a characteristic feature, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

Stability, Storage, and Safety

Stability and Storage

Boronic acids are generally stable solids at room temperature. However, they are susceptible to dehydration to form boroxines, especially upon heating. It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. While some of the data presented are predictive due to the limited availability of experimental information, the provided insights are grounded in established chemical principles and data from closely related compounds. This guide is intended to serve as a valuable resource for scientists and researchers, enabling them to effectively utilize this compound in their research endeavors.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

Sources

An In-depth Technical Guide to 2,4-Dichloro-5-hydroxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichloro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry. We will delve into its chemical identity, a proposed synthetic route based on established methodologies, its key physicochemical properties, and its application in the powerful Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Core Compound Identity: this compound

This compound is an organoboron compound featuring a phenyl ring substituted with two chlorine atoms, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures, which are common motifs in biologically active molecules.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1256346-44-7[1][2][3] |

| Molecular Formula | C₆H₅BCl₂O₃[1][2] |

| Molecular Weight | 206.82 g/mol [2] |

| Synonyms | B-(2,4-Dichloro-5-hydroxyphenyl)boronic acid[1] |

Synthesis Protocol: A Representative Approach

Overall Synthetic Scheme:

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

-

Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

-

Grignard Formation: A solution of 1-bromo-2,4-dichloro-5-methoxybenzene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Boronation

-

Cooling: The freshly prepared Grignard solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Borate Ester: Trimethyl borate (1.5 equivalents), dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Isolation of the Boronic Acid

-

Quenching: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 2 M hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-methoxyphenylboronic acid.

Step 4: Demethylation to the Final Product

-

Dissolution: The crude 2,4-dichloro-5-methoxyphenylboronic acid is dissolved in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Deprotection: The solution is cooled to -78 °C, and boron tribromide (BBr₃) (1.2 equivalents) is added dropwise.

-

Reaction and Workup: The reaction is stirred at -78 °C for one hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield the final product, this compound, which can be further purified by recrystallization or column chromatography.

Physicochemical Properties and Handling

While specific experimental data for this compound is limited, the following properties can be inferred based on data for similar compounds and general chemical principles.

| Property | Description |

| Appearance | Expected to be a white to off-white solid at room temperature.[1] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO, with some solubility in water.[1] |

| Stability | Boronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines. It is recommended to store the compound in a cool, dry place under an inert atmosphere. |

| Handling | Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound is an excellent substrate for these reactions, allowing for the introduction of the 2,4-dichloro-5-hydroxyphenyl moiety into a wide range of molecular scaffolds.

General Reaction Scheme:

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Add the 1,4-dioxane and water solvent mixture.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern allows for the strategic introduction of a dichlorinated phenol moiety into target molecules. While a dedicated synthetic protocol is not widely published, its preparation is achievable through established organometallic methodologies. The utility of this compound in Suzuki-Miyaura cross-coupling reactions further underscores its importance in the synthesis of novel and complex molecular architectures with potential therapeutic applications.

References

-

1PlusChem. This compound. Available at: [Link]

Sources

solubility of 2,4-Dichloro-5-hydroxyphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-hydroxyphenylboronic Acid in Organic Solvents

Abstract

This compound is a key building block in medicinal chemistry and organic synthesis, valued for its utility in constructing complex molecular architectures. However, a significant challenge for researchers is the scarcity of publicly available, quantitative solubility data for this compound in common organic solvents. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a comprehensive framework for researchers to predict, determine, and interpret the solubility of this specific molecule. As a Senior Application Scientist, this document synthesizes foundational chemical principles with a robust, field-proven experimental protocol. It details the physicochemical properties of the target compound that govern its solubility, offers a predictive analysis of its behavior in various solvent classes, and provides an authoritative, step-by-step methodology for accurate thermodynamic solubility determination using the gold-standard shake-flask method. This guide is designed to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The compound this compound is a particularly valuable reagent due to its multifunctional nature. The boronic acid moiety serves as the reactive handle for C-C bond formation, while the chloro- and hydroxyl-substituents on the phenyl ring offer sites for further functionalization and modulate the electronic properties and biological activity of derivative molecules.[2]

Physicochemical Profile and Key Solubility Determinants

The solubility of this compound is governed by the interplay of its distinct structural features. Understanding these features allows for a rational prediction of its behavior in different solvent environments.

-

The Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of polarity. It is a Lewis acid capable of acting as a hydrogen bond donor (via the -OH groups) and acceptor (via the oxygen lone pairs).[2] Its pKa is influenced by the ring's substituents, affecting its solubility in acidic or basic media.[4]

-

The Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and a potent hydrogen bond donor and acceptor. This significantly enhances the potential for interaction with polar protic solvents like alcohols.

-

The Dichloro-Substituted Phenyl Ring: The aromatic ring itself is nonpolar and contributes to solubility in solvents with similar characteristics. The two chlorine atoms are electron-withdrawing, which increases the acidity of the boronic acid and phenolic protons. While individual C-Cl bonds are polar, the overall effect on molecular polarity is complex and contributes to its moderate character.

-

Intermolecular Forces and Crystal Packing: In the solid state, strong intermolecular hydrogen bonds exist between the boronic acid and hydroxyl groups of adjacent molecules. A solvent must provide sufficient energy through solvation to overcome these forces, which are part of the lattice energy of the crystal.

-

Boroxine Formation: A critical and often overlooked property of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium is solvent-dependent and can complicate solubility measurements, as one may be measuring the solubility of a mixture of the acid and its boroxine.[5] Using anhydrous solvents can favor boroxine formation, while the presence of water favors the open-chain acid.

| Feature | Influence on Solubility |

| Boronic Acid Moiety | High polarity; H-bond donor/acceptor; enhances solubility in polar solvents. |

| Hydroxyl Group | High polarity; strong H-bond donor/acceptor; enhances solubility in protic solvents. |

| Aromatic Ring | Nonpolar character; contributes to solubility in aromatic or low-polarity solvents. |

| Chlorine Substituents | Increase molecular weight and modulate electronic properties and acidity. |

| Boroxine Equilibrium | Can lead to variable and less reproducible solubility data if not controlled.[5] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This can be broken down into more specific solvent-solute interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple H-bond donor/acceptor sites on this compound, moderate to good solubility is anticipated in these solvents. The relatively small nonpolar surface area of the dichlorophenyl ring is unlikely to preclude solubility in short-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but lack donor capabilities. They are highly effective at solvating polar molecules. High solubility is predicted in strong H-bond acceptors like DMSO and DMF, which can effectively disrupt the intermolecular hydrogen bonding in the solid solute.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The significant polarity imparted by the boronic acid and hydroxyl groups will make this compound poorly soluble or insoluble in these solvents.[5] The nonpolar aromatic ring is insufficient to overcome the energetic penalty of dissolving the highly polar functional groups in a nonpolar medium.

Based on these principles and qualitative data from related arylboronic acids, a predicted solubility profile can be constructed.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong H-bonding interactions with both -B(OH)₂ and -OH groups. |

| Polar Aprotic | DMSO, DMF, THF | High | Strong H-bond acceptor character effectively solvates the molecule. |

| Ethers | Diethyl Ether, MTBE | Low to Moderate | Moderate polarity but weaker H-bond accepting ability than DMSO/DMF. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Low polarity and inability to H-bond effectively. |

| Aromatic | Toluene, Benzene | Very Low | Primarily nonpolar interactions are insufficient to dissolve the polar groups. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar nature cannot overcome the crystal lattice energy of the polar solute. |

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, rigorous experimental determination is necessary. The equilibrium or thermodynamic shake-flask method is the most reliable and widely accepted technique for measuring the solubility of a solid compound.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess of solid this compound to a glass vial (e.g., 10 mg to 2 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a measured volume of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[8] Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a calibrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.

-

Analyze the standards by HPLC-UV to establish a linear relationship between peak area and concentration.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample under the same HPLC-UV conditions.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

This protocol provides a self-validating system; reproducibility across replicate samples is a key indicator of a robust measurement.

Application of Solubility Data: A Logic-Driven Approach

The experimentally determined solubility data is not an endpoint but a critical tool for rational process development.

Caption: Decision-making based on solubility results.

-

For Synthesis: A solvent in which the boronic acid has high solubility is desirable to ensure a homogeneous reaction mixture, which often leads to faster reaction rates and fewer side products.

-

For Purification: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, allowing for high recovery of pure material upon cooling.

-

For Biological Screening: High solubility in a biocompatible solvent like DMSO is essential for preparing concentrated stock solutions. Low solubility can lead to compound precipitation in assays, resulting in inaccurate biological data.[3][8]

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the public domain, this guide provides a comprehensive and scientifically rigorous alternative. By understanding the compound's inherent physicochemical properties, applying foundational solubility theories for prediction, and executing the detailed shake-flask protocol, researchers can confidently generate the high-quality data required for their work. This approach transforms a data gap from an obstacle into an opportunity for robust, in-house characterization, ensuring that subsequent research in synthesis, purification, and drug development is built on a solid empirical foundation.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E39. [Link]

-

Nichols, L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from academic document source. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

- Hall, D. G. (Ed.). (2011).

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a course supplement. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Pop-Georgievski, R. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Roy, A., & Organ, M. G. (2011). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. The Journal of Physical Chemistry A, 115(20), 5216–5226. [Link]

-

Soares, J. X., Neves, B. J., & Cravo, P. V. L. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(12), 22436–22479. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. d-nb.info [d-nb.info]

- 6. Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dichloro-5-hydroxyphenylboronic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2,4-Dichloro-5-hydroxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this specific molecule. The content is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of spectral features, ensuring scientific integrity and practical utility.

Introduction

This compound is a halogenated aromatic boronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, primarily due to their utility as building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The precise characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous structural elucidation of organic compounds. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, including predicted data and a thorough analysis based on established spectroscopic principles.

The Significance of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative techniques.

-

¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

-

¹³C NMR (Carbon-13 NMR) : This method reveals the number of different types of carbon atoms in a molecule and their electronic environments. Due to the low natural abundance of the ¹³C isotope, coupling between adjacent carbon atoms is not typically observed.

A logical workflow for NMR analysis is crucial for accurate structure determination. The following diagram illustrates a typical workflow for acquiring and interpreting NMR data.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Protocol for NMR Analysis

The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity. Impurities will introduce extraneous signals in the NMR spectra, complicating analysis.

-

Solvent Selection : The choice of a deuterated solvent is critical. For boronic acids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform-d (CDCl₃). Boronic acids have a propensity to form cyclic anhydrides (boroxines) in non-coordinating solvents, which can lead to complex and broadened NMR spectra. Protic solvents like methanol can break up these oligomers, resulting in sharper, more easily interpretable spectra. For this guide, DMSO-d₆ is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its higher boiling point, which reduces the risk of evaporation.

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments on modern spectrometers.

-

Sample Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C can also be used for calibration.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1) : 1-2 seconds. This is a crucial parameter for ensuring the complete relaxation of protons between scans, which is important for accurate integration.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans : 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds. Quaternary carbons and carbons in electron-deficient environments can have longer relaxation times.

-

Spectral Width (sw) : A range of 0 to 200 ppm is standard for most organic compounds.

-

Temperature : 298 K (25 °C).

Predicted NMR Data for this compound

The structure and atom numbering for this compound are as follows:

Caption: Structure and atom numbering of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | ~7.35 | s | 1H | - |

| H6 | ~7.10 | s | 1H | - |

| OH (on B) | ~8.20 | br s | 2H | - |

| OH (on C5) | ~10.10 | s | 1H | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~130 |

| C2 | ~135 |

| C3 | ~120 |

| C4 | ~128 |

| C5 | ~155 |

| C6 | ~118 |

In-depth Spectral Analysis

The predicted chemical shifts and multiplicities can be rationalized based on the electronic effects of the substituents on the phenyl ring.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H3 and H6) : The aromatic region of the ¹H NMR spectrum is expected to show two singlets, each integrating to one proton.

-

H3 : This proton is situated between a chlorine atom and a carbon bearing a chlorine atom. The electron-withdrawing nature of the chlorine atoms will deshield this proton, causing it to resonate at a relatively downfield chemical shift, predicted around 7.35 ppm.

-

H6 : This proton is adjacent to the boronic acid group and the hydroxyl group. The boronic acid group is electron-withdrawing, while the hydroxyl group is electron-donating through resonance. The net effect results in a predicted chemical shift around 7.10 ppm.

-

Multiplicity : Due to the substitution pattern, both H3 and H6 lack adjacent protons, hence they are expected to appear as singlets.

-

-

Hydroxyl and Boronic Acid Protons :

-

Phenolic OH (on C5) : The proton of the hydroxyl group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, which is a hydrogen bond acceptor, this proton is expected to appear as a sharp singlet at a downfield position, predicted around 10.10 ppm.

-

Boronic Acid B(OH)₂ : The two protons of the boronic acid group are also acidic and will exchange with each other and with any trace water in the solvent. This typically results in a broad singlet. Their chemical shift is also variable, but a prediction around 8.20 ppm is reasonable in DMSO-d₆.

-

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, consistent with the lack of symmetry in the molecule.

-

C1 (ipso-Carbon to Boron) : The chemical shift of the carbon directly attached to the boron atom is influenced by the electronegativity of boron. Its predicted chemical shift is around 130 ppm. It's worth noting that the signal for the carbon attached to boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.

-

C2 and C4 (Carbons attached to Chlorine) : The chlorine atoms cause a downfield shift for the carbons to which they are attached. C2 is also influenced by the adjacent boronic acid group, while C4 is flanked by a chlorine and the hydroxyl-bearing carbon. Their predicted chemical shifts are around 135 ppm and 128 ppm, respectively.

-

C5 (Carbon attached to Hydroxyl group) : The oxygen of the hydroxyl group is highly electronegative and strongly deshields the attached carbon, causing it to resonate at the most downfield position among the aromatic carbons, predicted around 155 ppm.

-

C3 and C6 (Protonated Carbons) : These carbons will appear in the typical aromatic region. Their chemical shifts are influenced by the neighboring substituents. C3 is predicted around 120 ppm, and C6 around 118 ppm.

Comparison with Analogous Structures

To lend further credence to the predicted data, it is instructive to compare it with the experimental NMR data of structurally related compounds.

-

2,4-Dichlorophenol : Experimental data for 2,4-dichlorophenol in DMSO-d₆ shows proton signals at δ 10.42 (s, 1H, OH), 7.38 (d, 1H), 7.16 (dd, 1H), and 6.96 (d, 1H) ppm. The corresponding ¹³C signals are at δ 152.27, 129.03, 127.80, 122.62, 120.60, and 117.64 ppm.[1] The downfield shift of the phenolic proton and the chemical shifts of the aromatic protons and carbons are in general agreement with the predicted values for this compound, considering the additional substitution.

-

(4-Chloro-3-hydroxyphenyl)boronic Acid : While not a perfect analog, the NMR data for this compound can provide some insight. The presence of the hydroxyl and chloro substituents will influence the aromatic proton and carbon chemical shifts in a related manner.

The following diagram illustrates the key structural features influencing the NMR chemical shifts.

Caption: Electronic effects of substituents on NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound. By combining predicted spectral data with a thorough analysis based on fundamental NMR principles and comparison with analogous structures, this document serves as a valuable resource for researchers in the positive identification and characterization of this important synthetic building block. The detailed experimental protocol further ensures that high-quality, reproducible NMR data can be obtained. Adherence to these guidelines will facilitate the confident use of this compound in further research and development endeavors.

References

- Electronic Supplementary Material for an article in an RSC journal. The specific article is not cited, but the data for 2,4-Dichlorophenol is provided therein.

-

Purdue University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). NMR Facility. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Characterization of 2,4-Dichloro-5-hydroxyphenylboronic acid

Abstract

2,4-Dichloro-5-hydroxyphenylboronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. As with any high-value chemical intermediate, its purity, stability, and structural integrity are paramount to the success of downstream applications. This guide provides a comprehensive overview of the essential analytical techniques for the robust characterization of this molecule, offering both theoretical underpinnings and practical, field-tested protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be an indispensable resource for ensuring the quality and consistency of this compound.

The Imperative for Rigorous Characterization

The unique trifecta of a boronic acid moiety, a phenolic hydroxyl group, and a dichlorinated aromatic ring in this compound presents distinct analytical challenges and necessitates a multi-faceted characterization approach. The boronic acid group, for instance, is prone to dehydration, forming cyclic anhydrides known as boroxines, which can complicate analysis and affect reactivity in subsequent synthetic steps.[1] Furthermore, the presence of regioisomers and process-related impurities from its synthesis underscores the need for orthogonal analytical methods to ensure a comprehensive purity profile.[2] This guide will dissect the application of key analytical techniques to address these challenges head-on.

Structural Elucidation: The Core of Identity

Confirming the chemical structure of this compound is the foundational step in its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

2.1.1. ¹H NMR: A Proton's Perspective

¹H NMR is instrumental for confirming the presence and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest for verifying the substitution pattern on the phenyl ring.

-

Causality in Experimental Choices: The choice of deuterated solvent is critical. While CDCl₃ is common, boronic acids can exhibit poor solubility and signal broadening due to boroxine formation.[1] d₆-DMSO or d₄-Methanol are often preferred as they can disrupt the hydrogen bonding network of the boroxine trimer, leading to sharper signals.[3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to -OH) | 6.8 - 7.2 | s |

| Ar-H (ortho to -B(OH)₂) | 7.3 - 7.7 | s |

| -OH (phenolic) | 9.0 - 10.0 | br s |

| -B(OH)₂ | 4.0 - 6.0 | br s |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.[4][5][6][7] The phenolic and boronic acid protons are exchangeable and may not always be observed or may appear as broad signals.

2.1.2. ¹³C NMR: The Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule. The number of distinct signals confirms the molecular symmetry, and the chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B | 130 - 140 |

| C-Cl | 125 - 135 |

| C-OH | 150 - 160 |

| Ar-C | 115 - 140 |

Note: Predicted values are based on established ¹³C NMR chemical shift data for substituted benzenes.[8][9][10]

2.1.3. ¹¹B NMR: The Boron Signature

¹¹B NMR is a direct and sensitive method for characterizing the boronic acid functionality. The chemical shift provides information about the coordination state of the boron atom. A signal in the range of δ 28-34 ppm is characteristic of a trigonal planar boronic acid.[11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of d₆-DMSO.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (d₆-DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an external standard for ¹¹B NMR.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

-

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing in-source fragmentation and preserving the molecular ion.[12] Analysis in negative ion mode is often preferred for boronic acids as it can readily form the [M-H]⁻ ion.[13]

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 222.96 |

| [M-H]⁻ | 220.95 |

| [M+Na]⁺ | 244.94 |

Note: The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, with a characteristic M, M+2, and M+4 pattern.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI (positive and negative).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

-

Data Acquisition: Full scan mode to detect the molecular ion and major fragments.

-

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound and for quantifying any impurities.

-

Causality in Experimental Choices: A reversed-phase C18 column is a good starting point for the separation. The acidic nature of the mobile phase (e.g., buffered with formic or acetic acid) helps to suppress the ionization of the boronic acid and phenolic hydroxyl groups, leading to better peak shape and retention.[14] A photodiode array (PDA) detector is ideal for monitoring the elution of the analyte and any UV-active impurities.

Experimental Protocol: HPLC-UV/PDA

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 20% to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm or PDA detection over a range of 200-400 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the main component and the relative amounts of any impurities.

Functional Group Confirmation and Solid-State Properties

Fourier-Transform Infrared (FT-IR) Spectroscopy and Thermal Analysis provide valuable information about the functional groups present and the solid-state properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| O-H stretch (boronic acid) | 3200 - 3400 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| B-O stretch | 1310 - 1380 | Strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Note: Expected values are based on standard FT-IR correlation tables and data for similar compounds.[16][17][18][19][20]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.

-

Causality in Experimental Choices: TGA is particularly useful for observing the dehydration of the boronic acid to form the boroxine, which will be evident as a mass loss.[21][22] DSC can be used to determine the melting point and to observe any other thermal transitions, such as decomposition.[23][24][25]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA or DSC pan (e.g., aluminum).

-

TGA Acquisition: Heat the sample under a nitrogen atmosphere from room temperature to a desired final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

DSC Acquisition: Heat the sample under a nitrogen atmosphere through the expected melting range at a controlled heating rate (e.g., 5 °C/min).

-

Data Analysis: Analyze the TGA curve for mass loss events and the DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Synthesis and Potential Impurities

A general understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common method for the synthesis of hydroxyphenylboronic acids involves the protection of the hydroxyl group, followed by a Grignard reaction or a one-pot reaction with an n-butyllithium and a borate ester, and subsequent deprotection.[26][27]

Potential Impurities to Monitor:

-

Starting Materials: Unreacted 2,4-dichloro-5-bromophenol (or other halogenated precursor).

-

Regioisomers: Isomers with different substitution patterns on the phenyl ring.

-

Boroxine: The trimeric anhydride formed by dehydration of the boronic acid.[3]

-

Deborylation Products: The corresponding 2,4-dichloro-5-hydroxyphenol formed by cleavage of the C-B bond.[28]

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process for this compound.

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The thorough characterization of this compound is a non-negotiable prerequisite for its successful application in research and development. This guide has outlined a systematic and robust analytical workflow, grounded in the principles of scientific integrity. By employing a combination of NMR, mass spectrometry, HPLC, FT-IR, and thermal analysis, researchers can confidently ascertain the identity, purity, and stability of this valuable chemical entity, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Retrieved from [Link]

-

Stasyuk, O. A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 748. Retrieved from [Link]

-

Ivanov, A. S., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Pharmaceutical Chemistry Journal, 47(1), 38-42. Retrieved from [Link]

-

Kar, H. S., et al. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. DTIC. Retrieved from [Link]

-

Guild, A., & Cain, J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

The Royal Society of Chemistry. (n.d.). Supplementary material. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Ivanov, A. S., et al. (2013). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. ResearchGate. Retrieved from [Link]

-

S. F. Agnew. (1999). Decomposition Studies of Solid Residues from Dried Salt Soltuions Containing Phenylborate Compounds. OSTI.GOV. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Mendes, M., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4038. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and.... Retrieved from [Link]

-

Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

University of California, Davis. (n.d.). GENERAL HPLC METHODS. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-